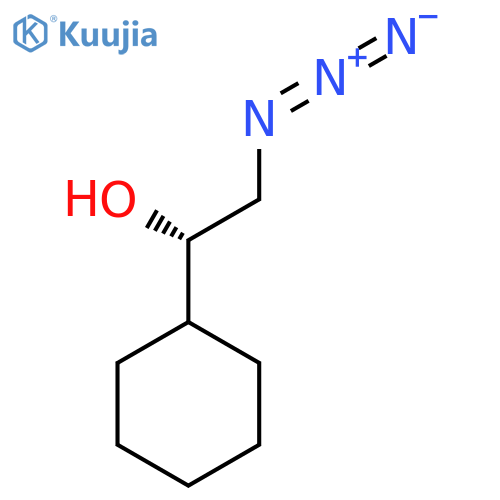Cas no 180587-70-6 ((1S)-2-azido-1-cyclohexylethan-1-ol)

(1S)-2-azido-1-cyclohexylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 180587-70-6
- EN300-1146982
- AKOS026731013
- (1S)-2-azido-1-cyclohexylethan-1-ol
-
- インチ: 1S/C8H15N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h7-8,12H,1-6H2/t8-/m1/s1
- InChIKey: NPKXPRYXQRVBBK-MRVPVSSYSA-N
- ほほえんだ: O[C@H](CN=[N+]=[N-])C1CCCCC1
計算された属性
- せいみつぶんしりょう: 169.121512110g/mol
- どういたいしつりょう: 169.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
(1S)-2-azido-1-cyclohexylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1146982-0.5g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 95% | 0.5g |
$1014.0 | 2023-10-25 | |
| Enamine | EN300-1146982-5.0g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1146982-0.25g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 95% | 0.25g |
$972.0 | 2023-10-25 | |
| Enamine | EN300-1146982-2.5g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 95% | 2.5g |
$2071.0 | 2023-10-25 | |
| Enamine | EN300-1146982-1g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 95% | 1g |
$1057.0 | 2023-10-25 | |
| Enamine | EN300-1146982-10g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 95% | 10g |
$4545.0 | 2023-10-25 | |
| Enamine | EN300-1146982-1.0g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1146982-0.05g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 95% | 0.05g |
$888.0 | 2023-10-25 | |
| Enamine | EN300-1146982-0.1g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 95% | 0.1g |
$930.0 | 2023-10-25 | |
| Enamine | EN300-1146982-5g |
(1S)-2-azido-1-cyclohexylethan-1-ol |
180587-70-6 | 95% | 5g |
$3065.0 | 2023-10-25 |
(1S)-2-azido-1-cyclohexylethan-1-ol 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
4. Book reviews
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
(1S)-2-azido-1-cyclohexylethan-1-olに関する追加情報
Recent Advances in the Application of (1S)-2-azido-1-cyclohexylethan-1-ol (CAS: 180587-70-6) in Chemical Biology and Pharmaceutical Research
The compound (1S)-2-azido-1-cyclohexylethan-1-ol (CAS: 180587-70-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and bioconjugation. This chiral azido alcohol serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics targeting infectious diseases and cancer. Recent studies have highlighted its role in click chemistry-based approaches for the construction of complex molecular architectures with enhanced pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (1S)-2-azido-1-cyclohexylethan-1-ol as a key building block in the synthesis of HIV-1 protease inhibitors. The researchers utilized the azido group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-containing analogs with improved binding affinity to the viral protease. The cyclohexyl moiety was found to contribute significantly to the lipophilicity and metabolic stability of the resulting compounds, addressing previous limitations of peptide-based inhibitors.
In the field of antibody-drug conjugates (ADCs), (1S)-2-azido-1-cyclohexylethan-1-ol has emerged as a valuable linker component. A recent Nature Biotechnology publication (2024) described its incorporation into next-generation ADC platforms, where its structural features enable controlled drug release while maintaining conjugate stability in circulation. The stereochemistry at the C-1 position was shown to influence both the conjugation efficiency and the pharmacokinetic profile of the resulting ADCs, with the (S)-configuration proving optimal for most applications.
Ongoing research has also explored the compound's potential in PROTAC (proteolysis targeting chimera) technology. A 2024 ACS Chemical Biology report detailed its use in constructing heterobifunctional molecules that selectively degrade disease-relevant proteins. The azido functionality allows for modular assembly of PROTACs through bioorthogonal chemistry, while the cyclohexyl alcohol moiety serves as an attachment point for E3 ligase ligands. This approach has shown promise in targeting previously "undruggable" oncoproteins.
From a synthetic chemistry perspective, recent advances in the asymmetric synthesis of (1S)-2-azido-1-cyclohexylethan-1-ol have improved both yield and enantioselectivity. A 2023 Organic Letters publication reported a biocatalytic route using engineered ketoreductases that achieves >99% ee with significantly reduced environmental impact compared to traditional chemical methods. This development is particularly important as demand for the compound increases in both academic and industrial settings.
The safety profile and handling considerations of (1S)-2-azido-1-cyclohexylethan-1-ol have been the subject of recent toxicological assessments. While the compound exhibits relatively low acute toxicity (LD50 > 2000 mg/kg in rodent studies), proper precautions are recommended when handling the azido group, which can be potentially explosive under certain conditions. Current Good Manufacturing Practice (cGMP) production protocols have been established by several contract manufacturing organizations to ensure consistent quality for pharmaceutical applications.
Looking forward, the unique structural features of (1S)-2-azido-1-cyclohexylethan-1-ol continue to inspire innovative applications across multiple therapeutic areas. Its combination of a reactive azido group, a stereocenter amenable to diversification, and a lipophilic cyclohexyl ring makes it particularly valuable in the design of targeted therapies and chemical probes. Future research directions likely include its incorporation into mRNA delivery systems and its use in the development of covalent inhibitors for challenging biological targets.
180587-70-6 ((1S)-2-azido-1-cyclohexylethan-1-ol) 関連製品
- 1194374-05-4(Edivoxetine Hydrochloride)
- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)
- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)
- 125138-50-3(4-(2,4-Dichloro-5-methoxyphenoxy)aniline)
- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)
- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)
- 1201825-73-1((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester)
- 1808069-04-6(trans-3-[4-(trifluoromethyl)phenyl]cyclobutanamine)
- 203798-30-5((2S)-3-Methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic Acid)
- 2385575-25-5(Ethyl 3-chloro-2-fluoro-5-formylbenzoate)



